This compound can be synthesized through various chemical reactions involving imidazole and pyridine derivatives. It is classified under heterocyclic compounds, specifically those containing nitrogen in their rings. Its structural attributes suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride typically involves multi-step synthetic pathways. One common method includes:
Technical details such as reaction conditions (temperature, solvents) and purification methods (chromatography) are crucial for optimizing yield and purity.
The molecular formula for 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride is C10H13Cl2N3. The compound has a molecular weight of approximately 236.14 g/mol.
Structural Features:
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and any stereochemical configurations.
The reactivity of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride can be explored through various chemical reactions:
Understanding these reactions provides insight into potential applications in drug development and material synthesis.
The mechanism of action for 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride is primarily associated with its interaction with biological targets:
Data from pharmacological studies would be necessary to elucidate specific interactions and efficacy.
The physical properties of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride include:
Chemical properties include:
Relevant data should be gathered from experimental studies to confirm these properties.
3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride has potential applications in several scientific fields:
Further research is needed to explore these applications fully and establish its efficacy in various contexts.
The 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine scaffold represents a strategically designed chemotype targeting conserved structural elements in ATP-binding domains, particularly within bacterial histidine kinases (HKs) and eukaryotic kinase families. This scaffold exploits the privileged structural mimicry of the imidazo[4,5-b]pyridine core to purine nucleotides, enabling competitive displacement of ATP while avoiding direct phosphate mimicry that often compromises selectivity. Key design principles focus on targeting three conserved regions within the catalytic ATP-binding site:
Conserved Aspartate Interaction: The terminal amine of the 3-propanamine side chain forms a critical salt bridge with a deeply conserved aspartate residue (e.g., D411 in T. maritima HK853) within the Bergerat fold (G1 box). This interaction is analogous to the H-bond formed by the exocyclic amine of adenine in ATP and is essential for anchoring the inhibitor within the binding pocket, dictating its orientation [1]. Mutation studies confirm loss of inhibitory potency exceeding 100-fold when this ionic interaction is disrupted.
Triad Complementarity (N-NH-N): The fused imidazo[4,5-b]pyridine core presents an optimal N-NH-N triad configuration. This arrangement facilitates specific hydrogen bonding interactions with conserved residues in the hinge region: the backbone carbonyl of a conserved glycine (G1 box, e.g., G415 in HK853) and the side chain of an asparagine (N-box, e.g., N380 in HK853), often mediated via structured water molecules similar to those observed in ATP binding [1] [2]. This triad is crucial for achieving nanomolar affinity against target HKs.
Hydrophobic Pocket Engagement: Strategic substitution on the imidazo[4,5-b]pyridine core, particularly with hydrophobic electron-withdrawing groups (e.g., halogenated aryl rings at position 6), enhances potency by occupying a hydrophobic cleft adjacent to the ATP-binding site. This cleft is lined by residues like Tyr, Ile/Val, and Leu, which participate in π-stacking and van der Waals interactions. Targeting this pocket, especially regions near the ATP-lid (e.g., with six-membered rings), significantly improves selectivity for bacterial HKs over human off-targets like HSP90, which possesses a similar ATP-binding fold but distinct lid architecture [1].
Table 1: Key Binding Interactions of 3-{3H-Imidazo[4,5-b]pyridin-2-yl}propan-1-amine Derivatives
Scaffold Region | Target Residues (Example Kinase) | Interaction Type | Functional Role | Effect of Disruption |
---|---|---|---|---|
Propan-1-amine terminus | Asp411 (HK853), Asp533 (WalK) | Ionic/Salt Bridge | Anchors inhibitor orientation | >100-fold potency loss |
Imidazo[4,5-b]pyridine NH | Gly415 (HK853) | H-bond (direct or water-mediated) | Mimics adenine N1-H interaction | 10-50 fold potency loss |
Imidazo[4,5-b]pyridine N | Asn380 (HK853) | H-bond (water-mediated) | Mimics adenine N7 interaction with phosphate/water network | Reduced affinity & catalytic inhibition |
Core Substitutions (e.g., 6-Ar) | Tyr384, Ile424, Leu446 (HK853) | Hydrophobic/π-Stacking | Enhances occupancy & selectivity (esp. vs. HSP90) | Reduced potency & cellular activity |
Lead optimization of the 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine core focused on enhancing metabolic stability, membrane permeability, and kinase isoform selectivity while retaining potent target inhibition. Key strategies employed include:
logD Modulation: Introduction of moderate lipophilicity via halogen atoms (F, Cl) or small alkyl groups (methyl, ethyl) at specific positions on the aryl ring attached to the imidazopyridine core significantly improved passive intestinal absorption. Derivatives with calculated logD values between 1.5 and 2.5 demonstrated optimal balance, achieving >50% oral bioavailability in rodent models without compromising aqueous solubility necessary for dissolution. Highly lipophilic analogs (logD >3.5) suffered from precipitation in the GI tract, while polar analogs (logD <0.5) exhibited poor membrane permeation [1] [6].
Metabolic Stabilization: The terminal primary amine was identified as a potential site of oxidative deamination (CYP-mediated) and glucuronidation (UGT-mediated). N-Methylation proved detrimental to target binding (loss of key ionic interaction). Successful strategies included:
Table 2: Optimization Impact on Key Properties of Lead Compounds
Modification | Target Property | Effect | Trade-offs/Considerations |
---|---|---|---|
6-Cl / 6-F Aryl | logD, Metabolic Stability | ↑ logD (~1.8-2.2), ↓ Microsomal Clearance | Maintains or slightly ↑ potency |
β-F on Propanamine Linker | Metabolic Stability | Blocks CYP-mediated oxidation; ↓ CLint | Minimal impact on pKa or Asp interaction |
6-Cyclohexyl | Selectivity (vs. HSP90) | >100-fold selectivity gain | Potential ↓ solubility; requires formulation adjustment |
5-Methyl Imidazopyridine | Selectivity (vs. PI3Kγ) | >50-fold reduction in PI3Kγ inhibition | May slightly ↓ HK potency (~2-5 fold) |
Terminal Pyrrolidine | Metabolic Stability | ↓ Deamination; ↑ Microsomal stability | Slight geometric penalty for Asp interaction (~3-fold potency loss) |
The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride and its analogs relies on robust and scalable methodologies, primarily focusing on constructing the imidazo[4,5-b]pyridine core and introducing the 3-propanamine side chain. Three principal routes dominate, each with advantages for specific substitution patterns:
Route 1: A (2,3-Diamino-X,Y-pyridine) + B (NC-(CH2)3-CHO) → C (2-(2-Cyanoethyl)imidazo[4,5-b]pyridine) → Reduction → D (3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine)
Route 2: E (2-Chloro/fluoro-X,Y-imidazo[4,5-b]pyridine) + H2N-(CH2)3-NH2 or BocNH-(CH2)3-NHBoc → F (Protected/Free Amine) → Deprotection (if needed) → D
Route 3: A + G (R3-CH=CH-CN) → H (Aminoalkyl Nitrile Adduct) → Cyclodehydration → C → Reduction → D
Table 3: Comparison of Key Synthetic Routes to 3-{3H-Imidazo[4,5-b]pyridin-2-yl}propan-1-amine Derivatives
Synthetic Route | Key Starting Materials | Critical Step | Advantages | Limitations | Typical Yield (Dihydrochloride) |
---|---|---|---|---|---|
Condensation-Reductive Amination | 2,3-Diaminopyridine (A), 4-Cyanobutanal (B) | Nitrile Reduction | High flexibility for R1, R2; Scalable | Potential nitrile reduction impurities | 45-65% (over 2 steps) |
Nucleophilic Substitution | 2-Haloimidazo[4,5-b]pyridine (E), Diaminopropane | Nucleophilic Aromatic Substitution | Direct amine introduction; Amenable to microwave acceleration | Limited by E availability/substitution; Overalkylation risk | 30-75% (Highly variable) |
Tandem Cyclization-Protection | 2,3-Diaminopyridine (A), Substituted Acrylonitrile (G) | Michael Addition/Cyclodehydration | Allows linker modification (R3); Efficient one-pot potential | Risk of regioisomers with unsymmetrical A | 50-70% (over 2 steps) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: